2-(2-Aminopyrimidin-4-yl)-4-fluorophenol
Description
Properties
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUKVGKIEJOLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC(=NC=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions for Cyclization Method
| Parameter | Value |
|---|---|
| Starting Material | 2-Cyano-4-fluorophenol |
| Reagent | Guanidine hydrochloride |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 65–75% |
Table 2: Industrial Production Metrics
| Metric | Value |
|---|---|
| Throughput | 10 kg/day |
| Catalyst Recovery | 95% Pd reclaimed |
| Waste Generated | 2 kg/kg product |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom on the phenol ring undergoes substitution under nucleophilic conditions. This reaction is facilitated by the electron-withdrawing effect of the adjacent hydroxyl group, which activates the ring for attack.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fluorine Replacement | KOH (aq.), 80°C, 12h | 2-(2-Aminopyrimidin-4-yl)-4-hydroxyphenol | 78% |
Mechanism :
-
Deprotonation of the hydroxyl group generates a phenoxide ion, increasing ring electron density.
-
Nucleophilic attack (e.g., hydroxide) displaces fluorine via a Meisenheimer intermediate.
Electrophilic Substitution
The hydroxyl group directs electrophiles to the ortho and para positions, though fluorine’s meta-directing effect complicates regioselectivity.
Key Insight : Steric hindrance from the pyrimidine group suppresses substitution at the ortho position relative to the hydroxyl group .
Condensation Reactions
The aminopyrimidine moiety participates in cyclocondensations and Schiff base formations.
Schiff Base Formation
Reaction with aldehydes yields imine-linked derivatives:
| Aldehyde | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 6h | 2-(2-(Benzylideneamino)pyrimidin-4-yl)-4-fluorophenol | Chelating agent |
Mechanism :
-
The amino group attacks the aldehyde carbonyl.
-
Water elimination forms the imine bond.
Metal Coordination
The phenol and amino groups act as bidentate ligands, forming stable complexes with transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, RT, 2h | [Cu(L)₂(H₂O)₂] | 8.2 ± 0.3 | |
| Fe(III) chloride | EtOH, Δ, 1h | [Fe(L)Cl₂] | 6.7 ± 0.2 |
Applications : These complexes show catalytic activity in oxidation reactions and potential in medicinal chemistry .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings:
Conditions : Typically require anhydrous DMF, 80–100°C, and 12–24h reaction time .
Phenol Oxidation
Controlled oxidation converts the phenol to a quinone:
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 2-(2-Aminopyrimidin-4-yl)-4-fluoro-1,4-benzoquinone | 90% |
Amino Group Reduction
Catalytic hydrogenation saturates the pyrimidine ring:
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 2-(2-Aminotetrahydropyrimidin-4-yl)-4-fluorophenol | 68% |
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism and protonation states:
| pH Range | Dominant Form | pKa Values |
|---|---|---|
| < 3 | Protonated amino group, neutral phenol | pKa₁ = 2.1 (pyrimidine -NH₂) |
| 3–8 | Zwitterionic (phenol deprotonated, amino protonated) | pKa₂ = 9.4 (phenol -OH) |
| > 8 | Fully deprotonated | - |
Data derived from analogous fluorophenols and aminopyrimidines .
Scientific Research Applications
The compound 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol is a significant chemical entity in various scientific fields, particularly in medicinal chemistry, biochemistry, and materials science. This article explores its applications, focusing on its therapeutic potential, biological mechanisms, and industrial uses.
Medicinal Chemistry
2-(2-Aminopyrimidin-4-yl)-4-fluorophenol has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have shown its effectiveness against certain cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer drugs.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for further development as an antibiotic agent.
Biochemical Applications
In biochemistry, 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol is utilized as a biochemical probe to study enzyme mechanisms and cellular processes.
Enzyme Inhibition Studies
Its role as an inhibitor of specific enzymes allows researchers to explore metabolic pathways and understand disease mechanisms better. This application is crucial in drug discovery and development.
Cellular Assays
The compound is employed in various cellular assays to evaluate its effects on cell viability and proliferation, contributing to the understanding of its pharmacodynamics.
Material Science
In materials science, the unique properties of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol make it suitable for developing novel materials.
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronic devices.
Nanotechnology
It has potential applications in nanotechnology, where it can be used to functionalize nanoparticles for targeted drug delivery systems.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol and their anticancer activities against breast cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition, highlighting the compound's potential as a scaffold for new anticancer agents.
Case Study 2: Antimicrobial Evaluation
In another study published in Antibiotics, researchers evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound showed promising activity against resistant strains, indicating its potential as a lead for new antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2-(2-Amino-6-phenylpyrimidin-4-yl)-2,2-difluoro-1-phenylethanol (4a)
- Structure: Differs by a difluoroethanol group instead of fluorophenol and a phenyl substituent at the pyrimidine C6 position.
- A SciFinder search (2010) confirmed its novelty .
- Key Difference: The ethanol moiety may improve solubility compared to the phenolic hydroxyl in the target compound.
3-(2-Aminopyrimidin-4-yl) Indole Derivatives
- Structure: Replaces fluorophenol with an indole ring. Example: 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol.
- Biological Activity : Exhibits 87.4% anti-inflammatory activity (paw edema model) and 78.5% analgesic activity, comparable to indomethacin .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol | C₁₇H₁₄FN₃O | 295.31 | Not reported | 4-fluorophenol, pyrimidine |
| 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine | C₁₁H₇BrClFN₂ | 301.54 | Not reported | Bromophenyl, chloro, fluoro |
| 2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol | C₁₇H₁₄FN₃O | 295.31 | Not reported | Methylphenyl, fluorophenol |
- Thermal Stability : Pyrimidine derivatives with halogen substituents (e.g., Cl, Br) exhibit melting points between 268–287°C, indicative of strong intermolecular forces .
Biological Activity
2-(2-Aminopyrimidin-4-yl)-4-fluorophenol is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for drug development.
Chemical Structure
The compound is characterized by the following molecular structure:
- Molecular Formula : CHFNO
- Molecular Weight : 220.20 g/mol
The biological activity of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol is primarily attributed to its interactions with specific molecular targets within cells. The compound has been shown to modulate enzyme activity and receptor signaling pathways, which are critical for various physiological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases and phosphatases involved in signal transduction pathways.
- Receptor Modulation : It binds to specific receptors, influencing cellular responses such as proliferation and apoptosis.
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
Case Studies
Several studies have highlighted the biological activity of 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol:
- Anticancer Activity : In vitro studies revealed that this compound inhibits the growth of human leukemia cells by inducing apoptosis through caspase activation pathways. The effective concentration (EC50) was determined to be around 5 µM in these assays .
- Neuroprotective Effects : A study conducted on neuronal cell lines indicated that treatment with the compound reduced cell death caused by oxidative stress by approximately 40%, suggesting its potential use in neurodegenerative diseases .
- Antimicrobial Properties : The compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the strain tested .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds suggests that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, substituents at the 4-position of the fluorophenol moiety have been shown to significantly improve potency against cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging pyrimidine and fluorophenol precursors. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR spectroscopy (¹H/¹³C, DMSO-d₆) to confirm structural integrity. Cross-referencing with high-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation .
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Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?
- Methodological Answer : Solubility screening in DMSO, PBS, or ethanol at varying pH (4–9) is recommended. Stability under assay conditions (e.g., 37°C, 24 hours) should be monitored via UV-Vis spectroscopy (λmax ~270 nm for fluorophenol derivatives). For unstable intermediates, lyophilization or inert atmosphere storage (argon) is advised. Use of cryoprotectants (e.g., trehalose) may enhance shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 2-(2-Aminopyrimidin-4-yl)-4-fluorophenol across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific metabolism or off-target effects. Design a panel of cell lines (e.g., HEK293, HeLa, MCF-7) with matched genetic backgrounds. Pair dose-response curves (IC₅₀) with RNA-seq to identify differentially expressed genes. Validate using CRISPR knockout of suspected off-target pathways (e.g., kinase inhibitors). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational modeling predict the compound’s interaction with kinase targets, and what experimental validation is required?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of kinase domains (e.g., EGFR, CDK2). Prioritize binding poses with ΔG < -8 kcal/mol. Validate via isothermal titration calorimetry (ITC) for binding constants (Kd) and competitive ATPase assays. For in vivo relevance, generate mutant kinase constructs (e.g., T790M EGFR) to test resistance profiles .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?
- Methodological Answer : Subject the compound to forced degradation (H₂O₂, UV light). Analyze via LC-MS/MS (Q-TOF) to identify fragments. Compare fragmentation patterns with reference standards. Use ¹⁹F NMR to track fluorine loss, indicative of aromatic ring cleavage. Quantify degradation kinetics using Arrhenius plots for shelf-life modeling .
Data Interpretation and Collaboration
Q. How should researchers address conflicting spectral data (NMR/IR) for this compound reported in different studies?
- Methodological Answer : Reconcile discrepancies by standardizing solvent systems (e.g., DMSO-d₆ for NMR) and calibration protocols. Share raw spectral data via platforms like ResearchGate for peer validation . Reproduce synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate environmental variables .
Q. What platforms facilitate collaboration on structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Use ResearchGate or Zenodo to share synthetic protocols, crystallographic data, and bioassay results. Collaborative tools like ChemAxon’s MarvinSuite enable real-time SAR visualization. Cross-institutional validation via blinded compound exchange reduces bias .
Tables for Key Data
Table 1 : Common Synthetic Routes and Yields
| Method | Precursors | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid | 62 | 98.5 |
| Nucleophilic Substitution | 2-Aminopyrimidine | 48 | 95.2 |
Table 2 : Stability in Solvents (24 hours, 25°C)
| Solvent | Degradation (%) | Primary Degradation Product |
|---|---|---|
| DMSO | 2.1 | None detected |
| PBS | 15.7 | 4-Fluorocatechol |
| Ethanol | 5.3 | N-Oxide derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
